

# theoretical yield calculation for O-Methylisourea hemisulfate synthesis

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## Compound of Interest

Compound Name: O-Methylisourea hemisulfate

Cat. No.: B1631329

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## An In-depth Technical Guide to the Synthesis and Theoretical Yield Calculation of O-Methylisourea Hemisulfate

This technical guide provides a comprehensive overview of the common synthetic routes for **O-Methylisourea hemisulfate**, with a focus on the theoretical yield calculation. Detailed experimental protocols derived from established literature are presented, along with structured data tables for clarity and comparative analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Introduction to O-Methylisourea Hemisulfate

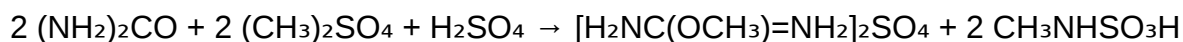
**O-Methylisourea hemisulfate** is a valuable reagent in organic synthesis, primarily utilized as a guanylation agent for the preparation of various guanidine derivatives. It serves as a crucial intermediate in the production of pharmaceuticals, pesticides, and biochemicals. The synthesis of **O-Methylisourea hemisulfate** can be achieved through several methods, most notably from urea and dimethyl sulfate or from cyanamide and methanol. Accurate calculation of the theoretical yield is fundamental for optimizing reaction conditions and evaluating the efficiency of the synthesis.

## Synthesis Route 1: The Urea Method

The urea method involves the reaction of urea with dimethyl sulfate in the presence of sulfuric acid. This process is a widely used industrial method for preparing O-Methylisourea salts.

## Reaction Principle and Stoichiometry

The overall reaction for the formation of **O-Methylisourea hemisulfate** from urea and dimethyl sulfate can be represented as follows:



In this reaction, two moles of urea react with two moles of dimethyl sulfate and one mole of sulfuric acid to produce one mole of **O-Methylisourea hemisulfate** and two moles of methylsulfamic acid. However, a more simplified representation focusing on the main product formation is often considered for yield calculation based on the limiting reactant. The formation of O-methylisourea bisulfate is an intermediate step, which is then converted to the hemisulfate salt.<sup>[1][2]</sup>

## Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. The calculation is based on the stoichiometry of the balanced chemical equation.

Step 1: Determine the Molar Masses of Reactants and Product.

Compound	Molecular Formula	Molar Mass ( g/mol )
Urea	(NH <sub>2</sub> ) <sub>2</sub> CO	60.06
Dimethyl Sulfate	(CH <sub>3</sub> ) <sub>2</sub> SO <sub>4</sub>	126.13
Sulfuric Acid	H <sub>2</sub> SO <sub>4</sub>	98.08
O-Methylisourea Hemisulfate	[C <sub>2</sub> H <sub>6</sub> N <sub>2</sub> O] <sub>2</sub> ·H <sub>2</sub> SO <sub>4</sub>	246.26

Step 2: Identify the Limiting Reactant. The limiting reactant is the reactant that is completely consumed in a chemical reaction and limits the amount of product that can be formed.

- Calculate the moles of each reactant used.
  - Moles = Mass (g) / Molar Mass ( g/mol )

- Determine the stoichiometric ratio from the balanced equation.
- Calculate the moles of product that can be formed from each reactant. The reactant that produces the least amount of product is the limiting reactant.

Step 3: Calculate the Theoretical Yield. Theoretical Yield (g) = Moles of limiting reactant × (Stoichiometric ratio of product to limiting reactant) × Molar Mass of Product (g/mol)

## Experimental Data Summary

The following table summarizes quantitative data from various experimental protocols for the synthesis of **O-Methylisourea hemisulfate** using the urea method.<sup>[1][2]</sup>

Dimethyl Sulfate (g)	Dimethyl Sulfate (mol)	Urea (g)	Urea (mol)	Sulfuric Acid (g)	Sulfuric Acid (mol)	Actual Yield (g)	Reported Yield (%)
63.0	0.5	45.0	0.75	25.5	0.25	55.5	89.4
63.0	0.5	30.0	0.5	25.5	0.25	50.0	80.5
63.0	0.5	60.0	1.0	25.5	0.25	55.3	89.0
63.0	0.5	45.0	0.75	51.0	0.5	55.2	88.8

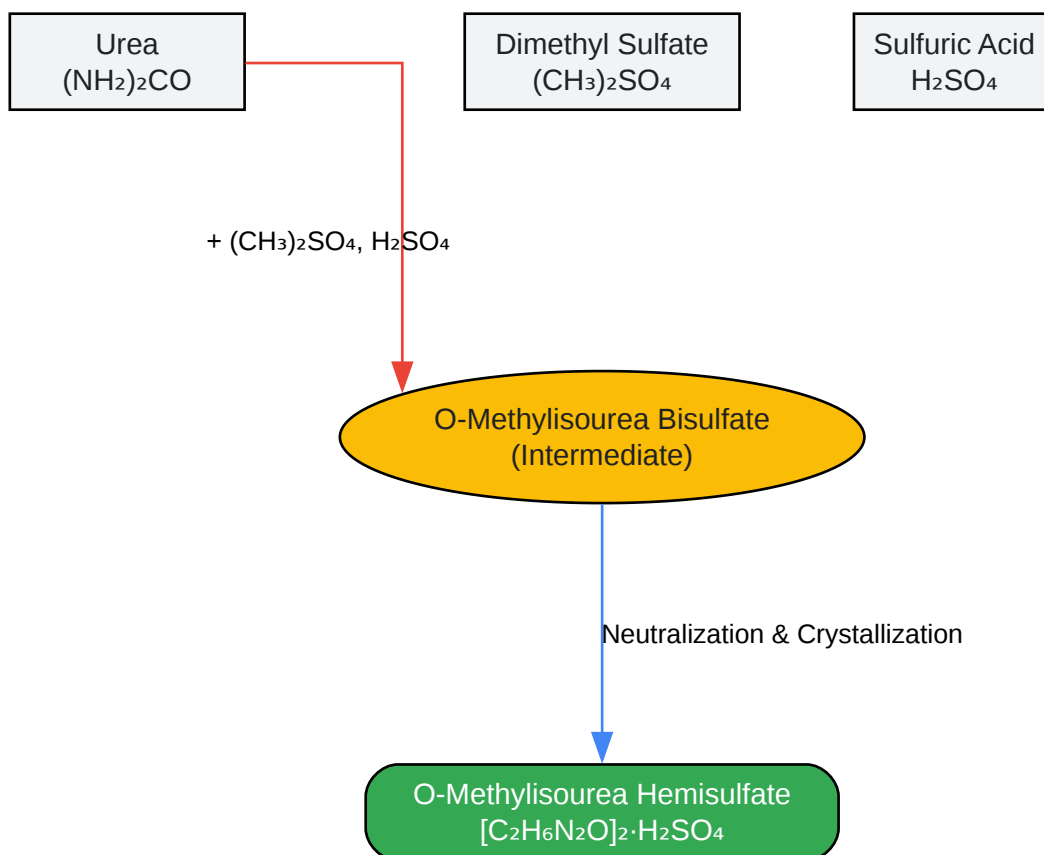
## Detailed Experimental Protocol (Urea Method)

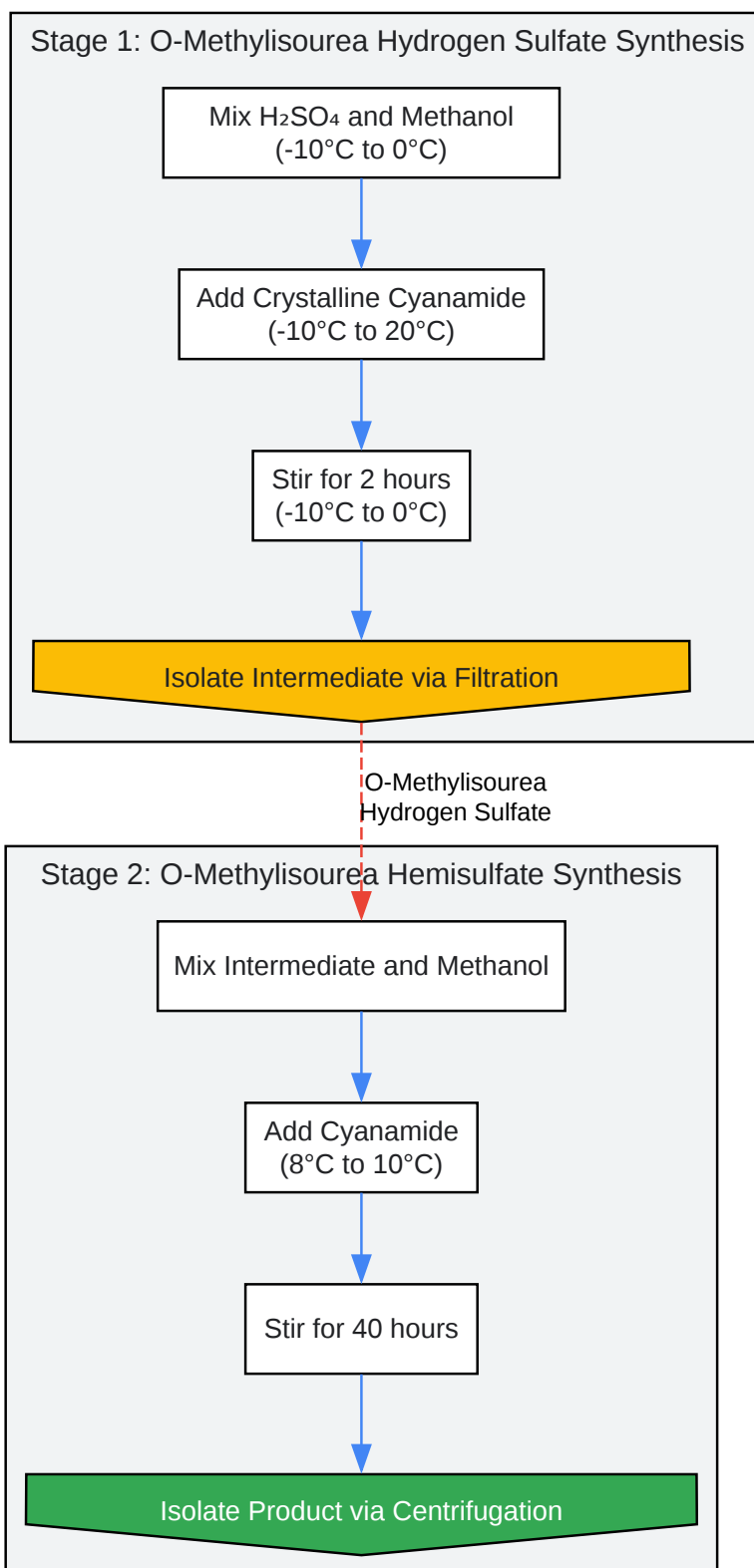
This protocol is a composite of methodologies described in the patent literature.<sup>[1][2]</sup>

- **Reaction Setup:** To a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 63.0 g (0.5 mol) of dimethyl sulfate.
- **Heating:** Heat the dimethyl sulfate to 60°C.
- **Addition of Reactants:** At this temperature, add 45.0 g (0.75 mol) of urea. Subsequently, add 14.4 g (0.8 mol) of water and 25.5 g (0.25 mol) of concentrated sulfuric acid.
- **Reaction:** Maintain the reaction mixture at 60°C for 4 hours with continuous stirring.

- Work-up: After the reaction period, add 130 g of water and cool the mixture to 20°C.
- Neutralization: Add 37.0 g (0.5 mol) of calcium hydroxide to neutralize the excess acid and stir for 3 hours.
- Filtration: Filter the mixture to remove the precipitated calcium sulfate.
- Crystallization: Add 50 mL of methanol to the filtrate to induce crystallization of the product.
- Isolation: Collect the crystalline **O-Methylisourea hemisulfate** by filtration and dry to a constant weight. An expected yield of approximately 55.5 g (89.4%) is obtained.

## Visualization: Urea Method Reaction Pathway





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